molecular formula C17H17NO2S B5074178 2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 1-BENZENECARBOTHIOATE

2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 1-BENZENECARBOTHIOATE

Cat. No.: B5074178
M. Wt: 299.4 g/mol
InChI Key: NYTPJIOIBBIUIK-UHFFFAOYSA-N
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Description

2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 1-BENZENECARBOTHIOATE is an organic compound that belongs to the class of carbothioates. This compound is characterized by the presence of a phenylethylamino group and a benzenecarbothioate moiety. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 1-BENZENECARBOTHIOATE typically involves the reaction of 2-oxo-2-[(1-phenylethyl)amino]ethyl chloride with sodium benzenecarbothioate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 1-BENZENECARBOTHIOATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzenecarbothioate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbothioates.

Scientific Research Applications

2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 1-BENZENECARBOTHIOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 1-BENZENECARBOTHIOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 4-METHYL-1-PIPERAZINECARBODITHIOATE
  • 2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 4-MORPHOLINECARBODITHIOATE

Uniqueness

2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 1-BENZENECARBOTHIOATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

S-[2-oxo-2-(1-phenylethylamino)ethyl] benzenecarbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-13(14-8-4-2-5-9-14)18-16(19)12-21-17(20)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTPJIOIBBIUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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